4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 185040-35-1
VCID: VC21261166
InChI: InChI=1S/C8H11N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4-5H,3H2,1-2H3,(H,9,10,11)
SMILES: CCNC1=NC(=NC=C1C=O)SC
Molecular Formula: C8H11N3OS
Molecular Weight: 197.26 g/mol

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

CAS No.: 185040-35-1

Cat. No.: VC21261166

Molecular Formula: C8H11N3OS

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde - 185040-35-1

Specification

CAS No. 185040-35-1
Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
IUPAC Name 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C8H11N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4-5H,3H2,1-2H3,(H,9,10,11)
Standard InChI Key GHSAKUXIRGLXHH-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC=C1C=O)SC
Canonical SMILES CCNC1=NC(=NC=C1C=O)SC

Introduction

ParameterValue
CAS Number185040-35-1
Molecular FormulaC8H11N3OS
Molecular Weight197.26 g/mol
PubChem CID10750444

The compound has several synonyms in chemical literature, including 4-Ethylamino-2-methanethiopyrimidine-5-carboxaldehyde and 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde . These alternative names reflect different naming conventions in organic chemistry but refer to the same molecular structure.

Structural Characteristics

The compound features a six-membered pyrimidine ring containing two nitrogen atoms. The substitution pattern includes an ethylamino group (-NHCH2CH3) at position 4, which can participate in hydrogen bonding interactions. The methylthio group (-SCH3) at position 2 contributes to the compound's lipophilicity, while the aldehyde group (-CHO) at position 5 provides a reactive site for further chemical modifications.

Synthesis Methods

The synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves a multi-step reaction sequence. Based on available literature, the compound can be synthesized through a three-step process with high yields at each stage .

Multi-step Synthesis Pathway

The synthesis pathway consists of three primary reactions:

  • First step: Reaction with triethylamine (Et3N) in tetrahydrofuran and water, conducted at 20°C for 0.5 hours, yielding approximately 90% of the intermediate product .

  • Second step: Reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran, performed at 20°C for approximately 10 minutes (0.17 hours), with a yield of 92% .

  • Final step: Oxidation using manganese dioxide (MnO2) in chloroform (CHCl3), carried out at 20°C for 6.5 hours, resulting in a high yield of 97% of the target compound .

This synthetic route has been documented in the Journal of Medicinal Chemistry (2000, volume 43, issue 24, pages 4606-4616) , indicating its significance in pharmaceutical research.

Synthesis Optimization

The high yields at each step (90%, 92%, and 97% respectively) suggest an efficient and well-optimized synthesis process. The mild reaction conditions (room temperature at 20°C) and relatively short reaction times make this synthesis pathway attractive for both laboratory and potential industrial applications.

Synthesis StepReagentsConditionsYield
Step 1Et3N / THF; H2O0.5 h / 20°C90%
Step 2LiAlH4 / THF0.17 h / 20°C92%
Step 3MnO2 / CHCl36.5 h / 20°C97%

Precursor Materials

Chemical Properties and Structure-Activity Relationships

The chemical structure of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde suggests several important properties that influence its potential applications and reactivity patterns.

Reactive Functional Groups

The compound contains three key functional groups that contribute to its chemical reactivity:

  • The carbaldehyde group at position 5 is highly reactive and can participate in various reactions including nucleophilic addition, aldol condensation, and reductive amination.

  • The ethylamino group at position 4 can serve as a hydrogen bond donor and participate in nucleophilic reactions.

  • The methylthio group at position 2 contributes to the compound's lipophilicity and can participate in certain substitution reactions.

Structure-Based Design and Medicinal Chemistry Applications

The structural features of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde make it suitable for structure-based drug design and medicinal chemistry applications.

Scaffold for Drug Development

The pyrimidine core of the compound represents an important scaffold in medicinal chemistry. Pyrimidine-based compounds have been developed as:

  • Kinase inhibitors for cancer treatment

  • Antiviral agents targeting viral replication

  • Anti-inflammatory compounds

  • Modulators of neurotransmitter systems

The specific substitution pattern in 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde provides a foundation for creating derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Molecular Modeling Considerations

From a molecular modeling perspective, 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde presents several features of interest:

  • The pyrimidine nitrogen atoms can serve as hydrogen bond acceptors

  • The ethylamino group can function as both hydrogen bond donor and acceptor

  • The methylthio group contributes a hydrophobic interaction site

  • The aldehyde group provides a potential interaction site for nucleophilic residues in protein targets

These characteristics allow for multiple interaction possibilities with biological targets, potentially enhancing binding affinity and selectivity.

Future Research Directions

Based on the structural characteristics and synthetic accessibility of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, several promising research directions can be identified.

Structural Modification Studies

The compound provides a versatile starting point for creating libraries of derivatives through modifications at key positions:

  • Variation of the alkyl group on the amino functionality to optimize lipophilicity and binding interactions

  • Transformation of the aldehyde group to create more complex structures

  • Replacement of the methylthio group with other substituents to modulate electronic properties

These modifications could lead to compounds with enhanced biological activities or improved drug-like properties.

Biological Evaluation

Comprehensive biological screening of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde and its derivatives would be valuable to identify potential therapeutic applications. Screening could include:

  • Enzymatic assays against various disease-relevant targets

  • Cell-based assays to assess cytotoxicity, anti-proliferative effects, or antimicrobial activity

  • Receptor binding studies to identify potential interactions with neurotransmitter systems

Such investigations would provide insights into the compound's biological relevance and guide further development efforts.

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